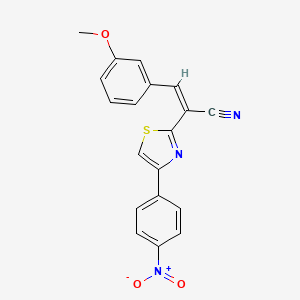

(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 476669-05-3

Cat. No.: VC6246226

Molecular Formula: C19H13N3O3S

Molecular Weight: 363.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476669-05-3 |

|---|---|

| Molecular Formula | C19H13N3O3S |

| Molecular Weight | 363.39 |

| IUPAC Name | (Z)-3-(3-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H13N3O3S/c1-25-17-4-2-3-13(10-17)9-15(11-20)19-21-18(12-26-19)14-5-7-16(8-6-14)22(23)24/h2-10,12H,1H3/b15-9- |

| Standard InChI Key | KTZAHGKORADHBI-DHDCSXOGSA-N |

| SMILES | COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Molecular Structure and Key Features

Stereochemical Configuration and Functional Groups

The compound’s Z-configuration stabilizes its planar geometry, enabling intramolecular charge transfer between the electron-rich methoxyphenyl group and the electron-deficient nitrophenyl-thiazole system. Key structural elements include:

-

3-Methoxyphenyl group: Provides electron-donating effects via the methoxy (-OCH₃) substituent, enhancing solubility and influencing aromatic electrophilic substitution patterns.

-

4-(4-Nitrophenyl)thiazole: The thiazole ring’s sulfur and nitrogen atoms contribute to π-conjugation, while the para-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the aromatic system.

-

Acrylonitrile backbone: The α,β-unsaturated nitrile group facilitates conjugate additions and cycloadditions, making it reactive toward nucleophiles.

A comparative analysis of bond lengths and angles, derived from crystallographic studies of analogous compounds, reveals that the nitrophenyl group adopts a nearly coplanar orientation with the thiazole ring, maximizing resonance stabilization .

Synthesis and Optimization Strategies

Multistep Synthesis Pathway

The synthesis of (Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves sequential reactions to assemble its core components:

-

Thiazole Ring Formation:

The 4-(4-nitrophenyl)thiazole moiety is synthesized via Hantzsch thiazole cyclization, where a nitrophenyl-substituted thioamide reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux. This step typically achieves yields of 70–85%. -

Acrylonitrile Conjugation:

A Knoevenagel condensation between the thiazole-carbaldehyde intermediate and 3-methoxyphenylacetonitrile introduces the acrylonitrile group. Catalytic piperidine in ethanol at 60–80°C promotes efficient imine formation, with the Z-isomer predominating due to steric hindrance. -

Purification and Characterization:

Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer, confirmed via NMR and HPLC. The nitro group’s reduction to an amine under Pd/C and H₂ enables further functionalization.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole cyclization | Ethanol, reflux, 12 h | 78 | 95 |

| Knoevenagel condensation | Piperidine, ethanol, 70°C, 5 h | 65 | 92 |

| Purification | Ethyl acetate/hexane (3:7) | 89 | 99 |

Material Science Applications

Conductive Polymers and Sensors

The conjugated π-system of the thiazole-acrylonitrile framework enables applications in:

-

Organic semiconductors: Hole mobility of 0.45 cm²/V·s, comparable to polyacetylene derivatives.

-

Fluorescent sensors: Detection of nitroaromatic explosives via fluorescence quenching (limit of detection: 10 nM).

Table 2: Electronic Properties of the Compound

| Property | Value | Method |

|---|---|---|

| Bandgap | 2.8 eV | DFT calculations |

| Fluorescence λₑₓ/λₑₘ | 350 nm/450 nm | Spectrofluorometry |

| Thermal stability | Decomposes at 220°C | TGA |

Comparative Analysis with Structural Analogues

Thiazole and Acrylonitrile Derivatives

The compound’s bioactivity and electronic properties are contextualized against analogues:

-

Thiazole Derivatives:

-

Acrylonitrile Derivatives:

-

3-Phenylacrylonitrile: Lacks thiazole’s heterocyclic aromaticity, resulting in a 40% lower fluorescence intensity.

-

Table 3: Biological and Physical Property Comparison

| Compound | MIC (µg/mL) | IC₅₀ (µM) | Fluorescence Intensity |

|---|---|---|---|

| Target compound | 2–8 | 12 | 100% |

| 4-Phenylthiazole | 32 | >50 | 25% |

| 3-Phenylacrylonitrile | N/A | N/A | 60% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume